![molecular formula C21H24N4O6S B11023771 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11023771.png)
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
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Overview
Description
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the quinazoline derivative with 4-aminobenzenesulfonamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine hydrobromide to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various sulfonamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinazoline Derivatives: Compounds like 4-oxoquinazoline-2-carboxylic acid share a similar core structure but differ in their substituents.
Sulfonamide Derivatives: Compounds such as sulfanilamide have a similar sulfonamide moiety but lack the quinazoline core.
Uniqueness
What sets 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide apart is its combination of both the quinazoline and sulfonamide functionalities. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a synthetic compound characterized by its unique quinazoline core, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O4, with a molecular weight of 409.5 g/mol. The structure includes a quinazoline moiety substituted with methoxy groups and a propanamide side chain that incorporates a sulfonamide group. This combination of functional groups suggests significant pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C23H27N3O4 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | This compound |
InChI Key | OPIMDDMHXBAJMF-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazolinone derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors on cell membranes, modulating their activity and influencing cellular responses.
- Disruption of Cellular Processes : It can affect critical processes such as DNA replication, transcription, and protein synthesis, leading to altered cell function.
Biological Activities
Preliminary studies have indicated that this compound exhibits significant biological activities:
- Antitumor Activity : Compounds with similar quinazoline structures have shown promising antitumor effects in various cancer cell lines.
- Antibacterial Properties : The presence of the sulfonamide group suggests potential antibacterial activity, similar to other sulfonamide-containing drugs.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of related quinazoline derivatives on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target proteins involved in cancer progression and bacterial resistance mechanisms .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
6,7-Dimethoxyquinazoline | Quinazoline core with methoxy groups | Antitumor | Lacks sulfonamide group |
Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial | Different core structure |
2-Aminoquinazoline | Amino group substitution | Anticancer | No methoxy groups |
Properties
Molecular Formula |
C21H24N4O6S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H24N4O6S/c1-30-18-11-16-17(12-19(18)31-2)24-13-25(21(16)27)10-8-20(26)23-9-7-14-3-5-15(6-4-14)32(22,28)29/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)(H2,22,28,29) |
InChI Key |
COXJUHGEQTUQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Origin of Product |
United States |
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